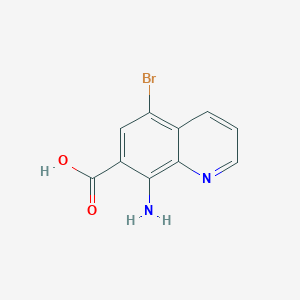

8-Amino-5-bromoquinoline-7-carboxylic acid

Description

8-Amino-5-bromoquinoline-7-carboxylic acid is a heterocyclic compound featuring a quinoline backbone substituted with an amino (-NH₂) group at position 8, a bromine atom at position 5, and a carboxylic acid (-COOH) group at position 5. This unique substitution pattern confers distinct physicochemical and biological properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

8-amino-5-bromoquinoline-7-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c11-7-4-6(10(14)15)8(12)9-5(7)2-1-3-13-9/h1-4H,12H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZHBIASPILTOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C(=C2N=C1)N)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-5-bromoquinoline-7-carboxylic acid typically involves the bromination of quinoline derivatives followed by amination and carboxylation reactions. The specific synthetic routes and reaction conditions can vary, but common methods include:

Bromination: Introduction of a bromine atom into the quinoline ring using bromine or bromine-containing reagents.

Amination: Introduction of an amino group (-NH2) at the desired position using amine reagents.

Carboxylation: Introduction of a carboxyl group (-COOH) through carboxylation reactions.

Industrial Production Methods

Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Amino-5-bromoquinoline-7-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives. Substitution reactions can result in a wide range of functionalized quinoline compounds.

Scientific Research Applications

8-Amino-5-bromoquinoline-7-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of 267.08 g/mol. It is a heterocyclic compound that has received attention for its potential biological activities, especially in medicinal chemistry. The presence of the amino and carboxylic acid groups in this compound allows for various chemical and biological interactions, including hydrogen bonding and ionic interactions. The bromine atom enhances lipophilicity, potentially improving membrane permeability.

Scientific Research Applications

This compound has a wide range of scientific research applications:

- Chemistry It is used as a building block for synthesizing more complex organic molecules and as a reagent in various chemical reactions.

- Biology It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine It is explored for potential therapeutic applications, such as in developing new drugs and pharmaceuticals.

- Industry It is utilized in producing specialty chemicals and materials with specific properties.

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity It has been evaluated for its antibacterial properties. Quinoline derivatives often exhibit significant antimicrobial effects due to their ability to interfere with bacterial DNA synthesis and function.

- Enzyme Inhibition The compound has been investigated as an inhibitor of lactate dehydrogenase (LDH), an enzyme involved in the metabolic pathway of cancer cells. Compounds that inhibit LDH can potentially reduce tumor growth by altering metabolic pathways.

- Cytotoxicity Preliminary studies suggest that this compound may induce cytotoxic effects in cancer cell lines, making it a candidate for further development as an anticancer agent.

Case Studies

Several studies have explored the biological activity of similar quinoline derivatives, providing insights into the potential of this compound:

- Study on Quinoline Derivatives A series of quinoline derivatives were synthesized and evaluated for their antibacterial activity. The presence of specific substituents was found to enhance potency against various bacterial strains.

- LDH Inhibition Studies Recent research highlighted the importance of targeting both LDHA and LDHB isoforms to effectively inhibit cancer cell metabolism. Compounds with IC50 values lower than 10 μM against LDHA were identified as promising candidates for further investigation.

Mechanism of Action

The mechanism of action of 8-Amino-5-bromoquinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key structural analogs include brominated quinoline derivatives, isoquinoline-based compounds, and esters/carboxylic acids with varying substitution patterns. Below is a detailed analysis:

Structural and Functional Group Variations

Table 1: Comparative Analysis of Key Compounds

Key Research Findings

Substituent Position Effects: The bromine atom at position 5 in the target compound may enhance electron-withdrawing effects, stabilizing the quinoline ring compared to bromine at position 8 (as in 8-bromoquinoline-5-carboxylic acid) . The amino group at position 8 improves water solubility compared to halogen-only analogs, which is critical for bioavailability in drug design .

Functional Group Impact: Carboxylic acid derivatives (e.g., 8-Bromoquinoline-5-carboxylic acid) are prone to salt formation, aiding crystallinity, whereas ester derivatives (e.g., Methyl 8-bromoquinoline-5-carboxylate) exhibit higher membrane permeability . Isoquinoline analogs (e.g., 5-Amino-isoquinoline-8-carboxylic acid) show distinct binding modes due to altered ring geometry, affecting receptor affinity .

Biological Relevance: Chlorinated derivatives like 8-Chloroquinoline-7-carboxylic acid demonstrate antimicrobial activity, suggesting that brominated/aminated versions may have enhanced or modified bioactivity . Hydroxy-substituted compounds (e.g., 3-Bromo-7-hydroxyquinoline-8-carboxylic acid) highlight the role of hydrogen bonding in target interactions, a feature absent in the amino-substituted target compound .

Biological Activity

8-Amino-5-bromoquinoline-7-carboxylic acid (CAS No. 914208-07-4) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features an amino group, a bromine atom, and a carboxylic acid group, which contribute to its unique chemical properties and biological interactions.

The presence of the amino and carboxylic acid groups in this compound allows for various chemical interactions, including hydrogen bonding and ionic interactions, which are crucial for biological activity. The bromine atom enhances lipophilicity, potentially improving membrane permeability.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : It has been evaluated for its antibacterial properties. In vitro studies have shown that quinoline derivatives often exhibit significant antimicrobial effects due to their ability to interfere with bacterial DNA synthesis and function .

- Enzyme Inhibition : The compound has been investigated as an inhibitor of lactate dehydrogenase (LDH), an enzyme involved in the metabolic pathway of cancer cells. Compounds that inhibit LDH can potentially reduce tumor growth by altering metabolic pathways .

- Cytotoxicity : Preliminary studies suggest that this compound may induce cytotoxic effects in cancer cell lines, making it a candidate for further development as an anticancer agent .

Case Studies

Several studies have explored the biological activity of similar quinoline derivatives, providing insights into the potential of this compound:

- Study on Quinoline Derivatives : A series of quinoline derivatives were synthesized and evaluated for their antibacterial activity. The presence of specific substituents was found to enhance potency against various bacterial strains .

- LDH Inhibition Studies : Recent research highlighted the importance of targeting both LDHA and LDHB isoforms to effectively inhibit cancer cell metabolism. Compounds with IC50 values lower than 10 μM against LDHA were identified as promising candidates for further investigation .

Data Table: Biological Activity Overview

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Binding : The compound may bind to active sites on enzymes such as LDH, inhibiting their function and disrupting metabolic processes in cancer cells.

- DNA Interaction : Like many quinolines, it may intercalate into DNA, affecting replication and transcription processes.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 8-amino-5-bromoquinoline-7-carboxylic acid to improve yield and purity?

- Methodological Answer :

- Begin with bromination of the quinoline core at position 5 using N-bromosuccinimide (NBS) in acetic acid under controlled temperature (60–70°C), followed by regioselective amination at position 8 via Pd-catalyzed Buchwald-Hartwig coupling .

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and purify intermediates via column chromatography.

- Carboxylic acid activation at position 7 can be achieved using HATU/DMAP in DMF, followed by hydrolysis under basic conditions (NaOH, 1M) to avoid esterification side products. Final purity (>95%) is confirmed via HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient) .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C-NMR (DMSO-d₆) to confirm bromine substitution (δ ~7.8–8.2 ppm for aromatic protons) and amine/carboxylic acid functional groups (broad peaks at δ ~6.5 ppm for -NH₂ and δ ~12.5 ppm for -COOH) .

- Mass Spectrometry : High-resolution ESI-MS (negative ion mode) to verify molecular ion peaks (expected [M-H]⁻ at m/z 295.98) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- Elemental Analysis : Validate C, H, N content (theoretical: C 44.6%, H 2.5%, N 5.2%) to confirm stoichiometry .

Q. What are the key challenges in maintaining stability during storage of this compound?

- Methodological Answer :

- The compound is hygroscopic and prone to oxidation. Store under inert gas (argon) at -20°C in amber vials to prevent photodegradation .

- Pre-purify via recrystallization (ethanol/water 3:1) to remove trace impurities that accelerate decomposition. Monitor stability via monthly HPLC checks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Data Triangulation : Cross-validate assays (e.g., enzyme inhibition vs. cell viability) using standardized protocols (e.g., IC₅₀ measurements in triplicate with positive controls like chloroquine for antimalarial studies) .

- Structural Confounders : Check for tautomerism or pH-dependent solubility (use phosphate buffer at pH 7.4 for consistency). Adjust for batch-to-batch variability in bromine substitution (validate via XPS if needed) .

Q. What computational strategies are effective for predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Use DFT calculations (B3LYP/6-31G*) to model electron density at the bromine site (Mulliken charges >0.3 e favor oxidative addition in Pd-catalyzed reactions) .

- Simulate steric effects of the carboxylic acid group using molecular docking (AutoDock Vina) to predict steric hindrance in Suzuki-Miyaura couplings .

Q. How can researchers design experiments to elucidate the role of the carboxylic acid group in modulating biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., methyl ester, amide derivatives) and compare bioactivity profiles in enzyme assays (e.g., PKA inhibition ).

- pH Titration Studies : Measure solubility and ionization states (pKa ~3.5 for -COOH) using UV-Vis spectroscopy (λ = 270 nm) to correlate protonation with receptor binding .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact; wash skin immediately with soap if exposed .

- Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols (WGK 3 classification) .

Data Interpretation

Q. How should researchers address variability in spectroscopic data across different batches of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.